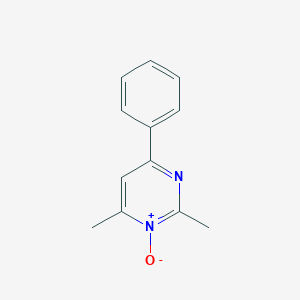
(3R)-3-(Propan-2-yl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-(Propan-2-yl)cyclohexan-1-one is a chiral cyclohexanone derivative The compound features a cyclohexane ring substituted with a propan-2-yl group at the third carbon atom and a ketone functional group at the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Propan-2-yl)cyclohexan-1-one can be achieved through several methods:
Asymmetric Hydrogenation: Starting from a suitable precursor, such as a substituted cyclohexene, asymmetric hydrogenation can be employed using chiral catalysts to obtain the desired enantiomer.
Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials, such as ®-(+)-limonene, can lead to the synthesis of this compound through a series of functional group transformations.
Industrial Production Methods
Industrial production methods may involve large-scale asymmetric hydrogenation processes or biocatalytic approaches using enzymes to achieve high enantioselectivity and yield.
化学反应分析
Types of Reactions
(3R)-3-(Propan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
科学研究应用
Chemistry: As a chiral building block in organic synthesis.
Biology: As a potential intermediate in the synthesis of biologically active molecules.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of (3R)-3-(Propan-2-yl)cyclohexan-1-one depends on its specific application. In the context of pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological target.
相似化合物的比较
Similar Compounds
(3S)-3-(Propan-2-yl)cyclohexan-1-one: The enantiomer of the compound, differing in the spatial arrangement of the propan-2-yl group.
Cyclohexanone: The parent compound without the propan-2-yl substitution.
(3R)-3-(Methyl)cyclohexan-1-one: A similar compound with a methyl group instead of a propan-2-yl group.
Uniqueness
(3R)-3-(Propan-2-yl)cyclohexan-1-one is unique due to its specific chiral configuration and the presence of the propan-2-yl group, which can impart distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
74006-76-1 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
(3R)-3-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-7(2)8-4-3-5-9(10)6-8/h7-8H,3-6H2,1-2H3/t8-/m1/s1 |
InChI 键 |
AFFBXUKVORMWSC-MRVPVSSYSA-N |
手性 SMILES |
CC(C)[C@@H]1CCCC(=O)C1 |
规范 SMILES |
CC(C)C1CCCC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
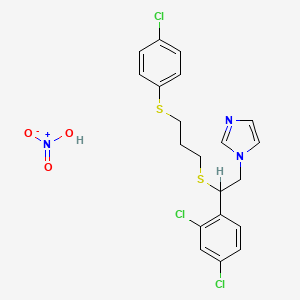
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
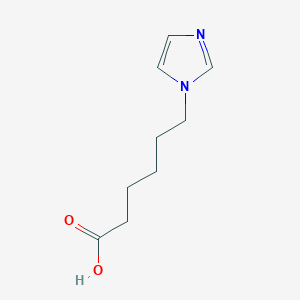
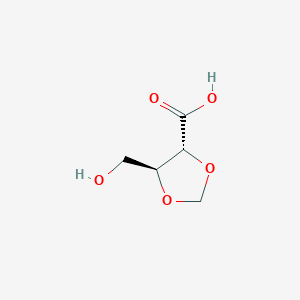
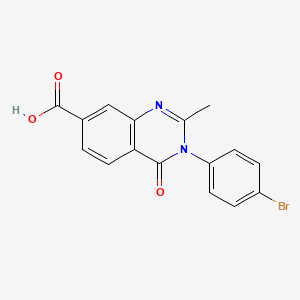
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
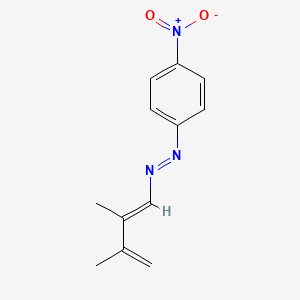
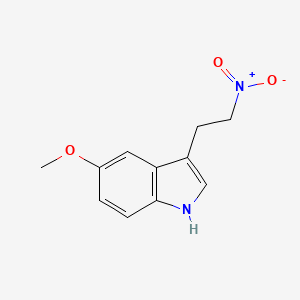
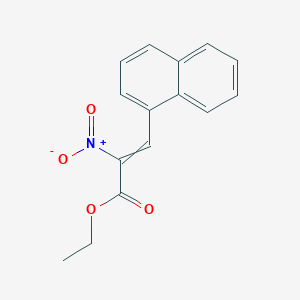
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)
